Cas no 955610-52-3 (N-2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl-N'-(2-phenylethyl)ethanediamide)

N-2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl-N'-(2-phenylethyl)ethanediamide structure
955610-52-3 structure
Product Name:N-2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl-N'-(2-phenylethyl)ethanediamide
Número CAS:955610-52-3
MF:C23H29N3O2
Megavatios:379.495265722275
CID:5949841
PubChem ID:16837552
Update Time:2025-07-15

N-2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl-N'-(2-phenylethyl)ethanediamide Propiedades químicas y físicas

Nombre e identificación

    • N-2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl-N'-(2-phenylethyl)ethanediamide
    • N'-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N-(2-phenylethyl)oxamide
    • SMSSF-0625634
    • 955610-52-3
    • AKOS024635091
    • F2271-0537
    • N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(2-phenylethyl)ethanediamide
    • AMS_CNC_ID-117537343
    • N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-phenethyloxalamide
    • VU0490683-1
    • Renchi: 1S/C23H29N3O2/c1-2-26-16-6-9-20-17-19(10-11-21(20)26)13-15-25-23(28)22(27)24-14-12-18-7-4-3-5-8-18/h3-5,7-8,10-11,17H,2,6,9,12-16H2,1H3,(H,24,27)(H,25,28)
    • Clave inchi: YNCLLVUZWOJLNS-UHFFFAOYSA-N
    • Sonrisas: C(NCCC1=CC=CC=C1)(=O)C(NCCC1C=CC2=C(C=1)CCCN2CC)=O

Atributos calculados

  • Calidad precisa: 379.22597718g/mol
  • Masa isotópica única: 379.22597718g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 28
  • Cuenta de enlace giratorio: 7
  • Complejidad: 504
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 4
  • Superficie del Polo topológico: 61.4Ų

N-2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl-N'-(2-phenylethyl)ethanediamide PrecioMás >>

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